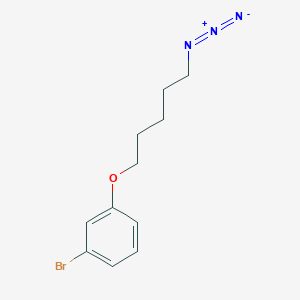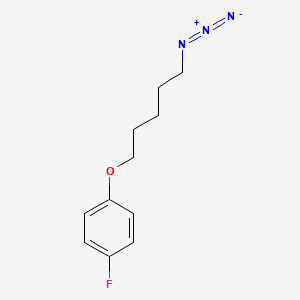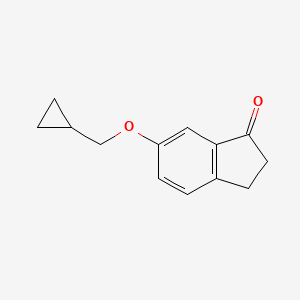
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine
Vue d'ensemble
Description
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine is a useful research compound. Its molecular formula is C12H22N2OSi and its molecular weight is 238.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry:
- It's used in the asymmetric synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities, which are vital intermediates for further synthetic transformations (Tang, Volkman, & Ellman, 2001).
- Hypervalent (tert-Butylperoxy)iodanes, which may be derived from similar structures, can oxidize benzyl and allyl ethers to esters at room temperature, offering a convenient alternative for reductive deprotection (Ochiai et al., 1996).
- In the realm of organometallics, it's used in the hydroalumination and hydrogallation of related compounds, leading to the formation of molecular capsules and enabling C-C bond activation (Uhl et al., 2010).
Materials Science and Polymer Technology:
- Novel unsymmetric polyimides with di-tert-butyl side groups derived from such compounds show high glass transition temperatures and excellent solubility, making them promising for electronics, electronics packaging, and pharmaceuticals (Chern, Tsai, & Wang, 2009).
- Polyimides containing tert-butyl groups exhibit excellent solubility and are suitable for applications requiring high thermal and optical properties (Lu et al., 2013).
- Ortho-linked polyamides derived from 4-tert-butylcatechol (a related structure) are used for creating transparent, flexible, and tough films with high glass transition temperatures (Hsiao, Yang, & Chen, 2000).
Pharmaceutical and Sensing Applications:
- Azoaniline-based compounds related to 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine efficiently detect copper and fluoride ions with excellent sensitivity and selectivity, indicating potential for use in environmental monitoring and healthcare (Gupta, Balamurugan, & Lee, 2015).
Electronics and Optoelectronics:
- Novel fluorinated polyimides derived from related compounds exhibit good solubility, lower color intensity, dielectric constant, and moisture absorption, suggesting potential in electronic applications (Yang, Su, & Chiang, 2006).
- New platinum(II) complexes with emissions in the yellow to red spectrum, derived from similar structures, show high quantum yield and potential for use in organic light-emitting diodes (OLEDs) (Zhang et al., 2016).
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDEVCXATUSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

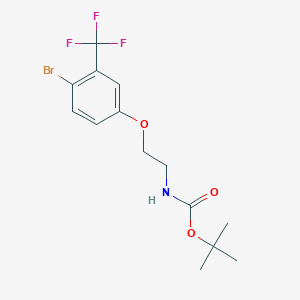
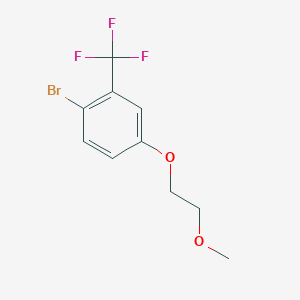
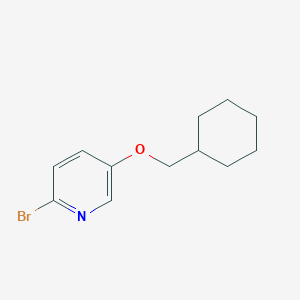
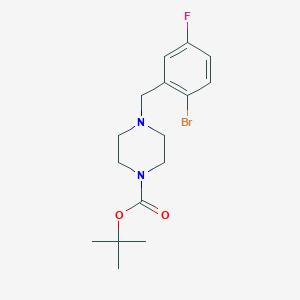
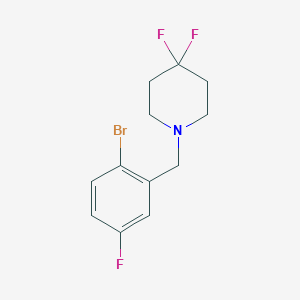
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)

